molecular formula C10H8ClN3O2 B454722 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole CAS No. 512809-55-1

4-chloro-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No. B454722
CAS No.: 512809-55-1
M. Wt: 237.64g/mol
InChI Key: KQKCTGBPWUIGFS-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

To a solution of 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole (0.750 g, 3.16 mmol) in ethyl acetate (30 mL) was added Pt/C (0.038 g, 0.19 mmol). The mixture was stirred at rt for 48 h, filtered through celite, washed with ethyl acetate, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.357 g, 43%) as a peach solid. MW=207.66. 1H NMR (CDCl3, 500 MHz) δ 7.41 (s, 1H), 7.26 (s, 1H), 7.07-7.01 (m, 2H), 6.65-6.59 (m, 2H), 5.09 (s, 2H), 3.74 (s, 2H); APCI MS m/z 207 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.038 g
Type
catalyst
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH:6]=1>C(OCC)(=O)C.[Pt]>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C=NN(C1)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.038 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=NN(C1)CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.357 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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